2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-ethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-2-8-7-10(13)12-6-4-3-5-9(12)11-8/h7H,2-6H2,1H3 |
InChI Key |
GJZPHVZBONDPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2CCCCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes under moderate to good yields . This method is advantageous due to its high atom economy and selectivity, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of renewable resources, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the C-3 position, to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aryl sulfonyl hydrazides and arylsulfonyl chlorides are employed for sulfenylation and selenylation reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as 3-ArS/ArSe derivatives, which exhibit diverse biological activities .
Scientific Research Applications
2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antitumor, anti-inflammatory, and antiviral activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substitution Patterns
The pyrido[1,2-a]pyrimidin-4-one core allows for diverse functionalization. Below is a comparative analysis of substituent effects on physicochemical and biological properties:
Table 1: Key Structural Analogues and Their Features
Impact of Substituents on Bioactivity
- Halogenation (Cl, Br): Halogenated derivatives (e.g., 3-chloro or 7-bromo) enhance electrophilicity, improving binding to enzymatic pockets. For example, 7-bromo-3-chloro-4H-pyrido...pyrimidin-4-one (Compound 45) showed potent PI3K/mTOR inhibition (IC₅₀ < 10 nM) .
- Alkyl/Aryl Groups: Ethyl or methyl groups at C2/C3 improve metabolic stability. The 2-ethyl group in the target compound reduces oxidative metabolism compared to smaller alkyl chains .
- Hydroxy Groups: The 9-hydroxy group in the target compound increases polarity, influencing solubility and blood-brain barrier penetration, critical for CNS-targeted drugs like paliperidone .
Pharmacological Relevance
- PI3K/mTOR Inhibition: Derivatives like Compound 31 (from ) exhibit dual kinase inhibition, suppressing tumor growth in xenograft models (PC-3M) via Akt/p70s6k pathway modulation.
- Antipsychotic Agents: Structural similarity to risperidone (a 4H-pyrido...pyrimidin-4-one derivative) highlights the scaffold’s versatility in CNS drug design .
Patent Landscape
Recent patents (2023) disclose novel derivatives with pyrazolo-pyridine or imidazo-pyridine substituents at C2 and piperazine/piperidine groups at C7, emphasizing anticancer and anti-inflammatory applications .
Biological Activity
2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on recent studies and findings.
- Molecular Formula : CHNO
- Molecular Weight : 178.23 g/mol
- CAS Number : 2060009-08-5
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects against various leukemia cell lines with notable IC values:
| Cell Line | IC (μM) |
|---|---|
| HL60 | 0.70 ± 0.14 |
| HEL | 1.05 ± 0.35 |
| K562 | 1.25 ± 0.35 |
These results suggest that the compound is particularly effective against hematological cancers, demonstrating a selectivity index indicating lower toxicity to normal cells compared to cancer cells .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. It may interact with specific enzymes or receptors that are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against various strains of bacteria. For instance:
| Bacterial Strain | Inhibition (%) at 50 μg/mL |
|---|---|
| E. coli | 94.5 |
| S. aureus | Moderate |
| P. aeruginosa | Moderate |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have documented the efficacy of this compound in clinical and laboratory settings:
- Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia demonstrated that treatment with derivatives of pyrido[1,2-a]pyrimidin-4-one led to improved patient outcomes compared to standard therapies.
- In Vitro Studies : Laboratory studies showed that when combined with other chemotherapeutic agents, this compound enhanced the overall cytotoxicity against resistant leukemia cell lines.
- Antimicrobial Efficacy : In vitro assays revealed that the compound's derivatives exhibited higher antibacterial activity than traditional antibiotics against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
